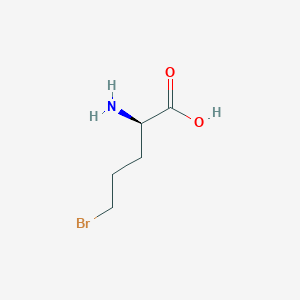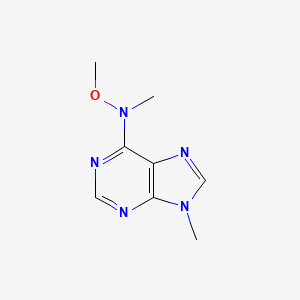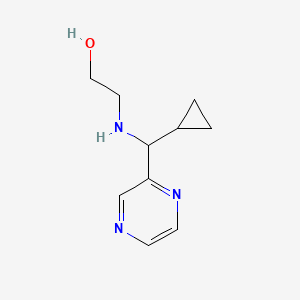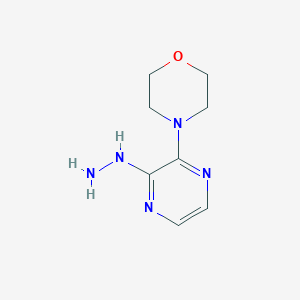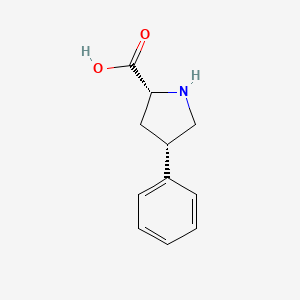
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide is a chemical compound that belongs to the class of formimidamides. This compound is characterized by the presence of a cyano group (–CN) and a formimidamide group (–N=CH–NH2) attached to a 3-methyl-2,3-dihydro-1H-inden-1-yl moiety. The indene structure provides a unique framework that can be utilized in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide typically involves the reaction of 3-methyl-2,3-dihydro-1H-inden-1-amine with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxo derivatives of the indene moiety.
Reduction: Amine derivatives.
Substitution: Substituted formimidamides.
Aplicaciones Científicas De Investigación
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)formimidamide
- N-Cyano-N-(3-methyl-1H-inden-1-yl)formimidamide
- N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-2-yl)formimidamide
Uniqueness
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide is unique due to the presence of the 3-methyl group on the indene moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)methanimidamide |
InChI |
InChI=1S/C12H13N3/c1-9-6-12(15(7-13)8-14)11-5-3-2-4-10(9)11/h2-5,7,9,12-13H,6H2,1H3 |
Clave InChI |
IZNRKCRMZXCVDR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC=CC=C12)N(C=N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
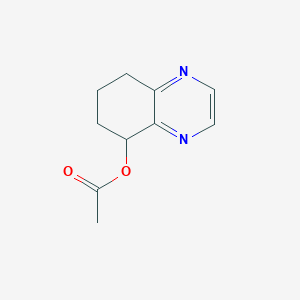


![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
